molecular formula C11H19N3O B11891574 3-(Azepan-2-yl)-5-isopropyl-1,2,4-oxadiazole

3-(Azepan-2-yl)-5-isopropyl-1,2,4-oxadiazole

Cat. No.: B11891574
M. Wt: 209.29 g/mol
InChI Key: KLDPGDMWAJSWFQ-UHFFFAOYSA-N
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Description

3-(Azepan-2-yl)-5-isopropyl-1,2,4-oxadiazole is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an azepane ring, which is a seven-membered nitrogen-containing ring, and an isopropyl group attached to the oxadiazole ring.

Preparation Methods

The synthesis of 3-(Azepan-2-yl)-5-isopropyl-1,2,4-oxadiazole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of azepane derivatives with isopropyl-substituted nitrile oxides can lead to the formation of the desired oxadiazole ring. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

3-(Azepan-2-yl)-5-isopropyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Synthesis of 3-(Azepan-2-yl)-5-isopropyl-1,2,4-oxadiazole

The synthesis of this compound typically involves several key steps:

  • Refluxing with appropriate solvents : Common solvents include dimethylformamide and dichloromethane.
  • Formation of the oxadiazole ring : This may involve reactions with carbonyl compounds or other nitrogen-containing compounds.
  • Purification : Techniques such as recrystallization or chromatography are employed to obtain pure samples for biological testing .

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for pharmaceutical research:

Anticancer Properties

Research indicates that compounds within the oxadiazole class can act as activators of caspases and inducers of apoptosis. This suggests their potential use in treating cancers characterized by uncontrolled cell growth . Specific studies have shown that derivatives of oxadiazoles can inhibit cancer cell lines effectively. For instance:

  • A derivative demonstrated significant telomerase inhibitory activity against gastric cancer cell lines .
  • Another study highlighted the anticancer potency of certain oxadiazole derivatives against leukemia cells .

Anti-inflammatory Effects

Several studies have reported the anti-inflammatory properties of oxadiazole derivatives. For example:

  • In vivo tests indicated that certain oxadiazole derivatives exhibited anti-inflammatory effects comparable to standard treatments like Indomethacin .
  • Compounds containing specific substituents on the oxadiazole ring showed enhanced anti-inflammatory activity .

Antimicrobial Activity

Oxadiazoles have also been explored for their antimicrobial properties. Some derivatives have shown efficacy against various pathogens, suggesting their potential use as antimicrobial agents .

Case Studies

Study Compound Tested Findings Reference
1This compoundInduced apoptosis in cancer cell lines
2Oxadiazole derivativesAnti-inflammatory effects comparable to Indomethacin
3Various oxadiazolesAntimicrobial activity against pathogens

Mechanism of Action

The mechanism of action of 3-(Azepan-2-yl)-5-isopropyl-1,2,4-oxadiazole involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

3-(Azepan-2-yl)-5-isopropyl-1,2,4-oxadiazole can be compared with other similar compounds, such as:

    3-(Azepan-2-yl)-quinoline: This compound contains a quinoline ring instead of an oxadiazole ring, which may result in different chemical and biological properties.

    3-(Azepan-2-yl)-5-propylisoxazole:

Biological Activity

3-(Azepan-2-yl)-5-isopropyl-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by empirical studies and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C11H19N3O, with a molecular weight of 209.29 g/mol. The compound features an oxadiazole ring—a five-membered ring containing two nitrogen atoms and three carbon atoms—along with an azepane moiety (a seven-membered saturated ring containing one nitrogen atom) and an isopropyl group that enhances its lipophilicity .

Anti-inflammatory Activity

Compounds containing oxadiazole rings have been linked to anti-inflammatory effects. A study involving similar oxadiazole derivatives showed promising results in reducing inflammation markers in vitro. The structural diversity provided by the azepane and isopropyl groups may enhance the compound's ability to interact with biological targets involved in inflammatory pathways .

Anticancer Activity

The anticancer potential of oxadiazoles has been widely studied. For example, novel 1,2,4-oxadiazole derivatives have been shown to inhibit histone deacetylases (HDACs), which are implicated in cancer progression. In vitro studies indicated that certain oxadiazole derivatives significantly induced apoptosis in cancer cell lines at micromolar concentrations . Although specific data for this compound is not yet available, its structural similarities to effective anticancer agents suggest it could also exhibit this activity.

Structure–Activity Relationship (SAR)

The biological activity of oxadiazole compounds often depends on their structural features. A comparative analysis of related compounds reveals that modifications in the nitrogen-containing rings can significantly influence their pharmacological profiles. For instance:

CompoundStructural FeaturesBiological Activity
3-(Piperidin-1-yl)-5-methyl-1,2,4-oxadiazolePiperidine instead of azepaneModerate antibacterial activity
3-(Morpholin-4-yl)-5-isobutyl-1,2,4-oxadiazoleMorpholine instead of azepaneEnhanced anti-inflammatory effects
This compound Unique azepane structurePotentially broad-spectrum activity

The presence of the azepane ring in this compound contributes to its unique conformational flexibility and potential interactions with biological targets compared to other similar compounds.

Case Studies and Empirical Evidence

While specific case studies focusing solely on this compound are scarce, related research provides insights into the biological activities of oxadiazoles:

  • Antimicrobial Studies : A series of oxadiazole derivatives were tested against various pathogens with promising results indicating strong antibacterial properties.
  • Cytotoxicity Assays : Compounds structurally related to 3-(Azepan-2-yl)-5-isopropyl showed variable cytotoxic effects on different cancer cell lines. For instance, certain derivatives demonstrated significant inhibition of cell viability in HepG2 cells at concentrations below 100 µM .
  • Inflammation Models : In vivo models demonstrated that oxadiazoles could effectively reduce inflammation markers in animal studies .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(Azepan-2-yl)-5-isopropyl-1,2,4-oxadiazole?

The synthesis of 1,2,4-oxadiazole derivatives typically involves cyclization reactions using nitrile oxides or amidoximes as precursors. For compounds with azepane and isopropyl substituents, key steps include:

  • Amidoxime formation : Reacting a nitrile precursor (e.g., isopropyl-substituted nitrile) with hydroxylamine under reflux in ethanol .
  • Cyclization : Using acyl chlorides or isocyanates to form the oxadiazole ring. For example, coupling the amidoxime with an azepane-containing carboxylic acid derivative under basic conditions (e.g., DMF, K₂CO₃) at 80–100°C .
  • Purification : Solvent selection (e.g., dichloromethane/hexane) and temperature control are critical to optimize yield (typically 40–60%) and purity (>95%) .

Q. How is the structural identity of this compound confirmed?

Structural validation employs a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., azepane CH₂ groups at δ 1.5–2.5 ppm, isopropyl CH₃ at δ 1.2–1.4 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., [M+H]⁺ for C₁₀H₁₈N₃O at m/z 196.1) .
  • X-ray Crystallography : Resolves stereochemistry and ring conformations, as demonstrated for related oxadiazoles .

Q. What biological activities are associated with 1,2,4-oxadiazole derivatives?

1,2,4-Oxadiazoles exhibit diverse bioactivities, including:

  • Antimicrobial : Inhibition of bacterial enzymes (e.g., DNA gyrase) via hydrophobic interactions with the oxadiazole core .
  • Anticancer : Induction of apoptosis in cancer cell lines (IC₅₀ values ranging 5–20 μM) through ROS generation .
  • Neurological : Modulation of GABA receptors for epilepsy treatment, as seen in structurally similar compounds .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Yield optimization requires systematic parameter tuning:

  • Temperature : Cyclization at 100°C improves ring closure efficiency compared to lower temperatures (e.g., 60°C yields drop by 20–30%) .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-reaction extraction with non-polar solvents to isolate the product .
  • Catalysts : Lewis acids (e.g., AlCl₃) can accelerate amidoxime activation, but excess amounts lead to side reactions (e.g., ring-opening) .

Q. What strategies are effective in resolving contradictory biological activity data among structurally similar oxadiazole derivatives?

Contradictions often arise from assay variability or substituent effects. Mitigation strategies include:

  • Cross-assay validation : Compare results from enzyme inhibition (e.g., kinase assays) and cell-based viability tests (e.g., MTT assays) .
  • Structure-Activity Relationship (SAR) analysis : Correlate substituent electronegativity (e.g., electron-withdrawing groups on the oxadiazole) with activity trends. For example, 4-methoxyphenyl derivatives show enhanced solubility and target binding compared to halogens .
  • Molecular dynamics simulations : Identify conformational flexibility in the azepane ring that may affect binding pocket access .

Q. How do computational methods like molecular docking elucidate the interaction between this compound and biological targets?

Docking studies (e.g., AutoDock Vina) reveal:

  • Binding modes : The oxadiazole ring forms hydrogen bonds with catalytic residues (e.g., Tyr-342 in COX-2), while the isopropyl group occupies hydrophobic pockets .
  • Free energy calculations : MM-GBSA predicts binding affinities (ΔG ~ -8 kcal/mol) consistent with experimental IC₅₀ values .
  • Pharmacophore mapping : The azepane moiety’s chair conformation optimizes steric complementarity with enzyme active sites .

Properties

IUPAC Name

3-(azepan-2-yl)-5-propan-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O/c1-8(2)11-13-10(14-15-11)9-6-4-3-5-7-12-9/h8-9,12H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLDPGDMWAJSWFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NO1)C2CCCCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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